2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol typically involves the chemo-selective reaction of the amino group with various electrophiles to form functional diol intermediates . These intermediates are then cyclized intramolecularly to generate the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available 2-amino-1,3-propane diols as starting materials . The process is optimized for scalability and efficiency to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various functional cyclic carbonate monomers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s primary amine and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors . These interactions can modulate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Amino-1-(2,4-difluorophenyl)propane-1,3-diol
- 2-Amino-1-(3,5-difluorophenyl)propane-1,3-diol
- 2-Amino-1-(3,4-dichlorophenyl)propane-1,3-diol
Comparison: Compared to its analogs, 2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning influences its chemical reactivity and biological activity, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
2-amino-1-(3,4-difluorophenyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c10-6-2-1-5(3-7(6)11)9(14)8(12)4-13/h1-3,8-9,13-14H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZTHCXWXPCFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(CO)N)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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